molecular formula C15H20O3 B15215255 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan CAS No. 16958-56-8

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan

Cat. No.: B15215255
CAS No.: 16958-56-8
M. Wt: 248.32 g/mol
InChI Key: BLERJNRNLXAKJR-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran is a complex organic compound with the molecular formula C15H20O3 and a molecular weight of 248.31 g/mol . It belongs to the class of aromatic heterocyclic compounds and is characterized by its unique cyclohepta[b]benzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxy functional groups but has a different core structure.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in having a dimethoxy substitution but differs in the heterocyclic framework.

Uniqueness

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran is unique due to its cyclohepta[b]benzofuran structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

16958-56-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3,4-dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1]benzofuran

InChI

InChI=1S/C15H20O3/c1-16-13-9-8-11-10-6-4-3-5-7-12(10)18-14(11)15(13)17-2/h8-10,12H,3-7H2,1-2H3

InChI Key

BLERJNRNLXAKJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3CCCCCC3O2)OC

Origin of Product

United States

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